molecular formula C15H23BN2O2 B2991549 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1259445-03-8

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B2991549
CAS No.: 1259445-03-8
M. Wt: 274.17
InChI Key: WEUKKCBMSFFKDR-UHFFFAOYSA-N
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Description

IUPAC Name

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Molecular Formula

C₁₅H₂₃BN₂O₂.

Key Identifiers

  • CAS Registry : While the exact CAS number for this isomer is not explicitly listed in available literature, structurally analogous compounds such as 3-(pyrrolidin-1-yl)-5-boronate pyridine (CAS 1201644-49-6) and 6-(pyrrolidin-1-yl)-3-boronate pyridine (CAS 933986-97-1) are documented.
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC3.

Structural Classification

  • Heterocycle : Pyridine (6-membered aromatic ring with one nitrogen atom).
  • Boronate Ester : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol ester).
  • Amine Substituent : Pyrrolidine (5-membered saturated nitrogen heterocycle).

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUKKCBMSFFKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259445-03-8
Record name 2-(pyrrolidin-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of a pyridine derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and the boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the boronate ester.

    Substitution: The pyrrolidine group or the boronate ester can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

The position of substituents on the pyridine ring significantly impacts reactivity and applications. For example:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Features Application Reference
Target Compound 4-position (Boron) C₁₅H₂₃BN₂O₂ 274.17 High purity (≥97%), pyrrolidine donor Drug intermediates
2-(Pyrrolidin-1-yl)-5-boronate isomer 5-position (Boron) C₁₅H₂₃BN₂O₂ 274.17 Similar structure, steric hindrance Research reagent
2-Methoxy-6-boronate pyridine 2-methoxy, 6-boron C₁₂H₁₈BNO₃ 235.09 Methoxy electron-withdrawing group Sensing, synthesis
  • Steric and Electronic Effects : The 4-boronate isomer (target compound) offers better steric accessibility for cross-coupling compared to the 5-boronate analog, where the boron group’s position may hinder catalyst approach . Pyrrolidine’s electron-donating nature contrasts with methoxy’s electron-withdrawing effect, altering the boronate’s reactivity in coupling reactions .

Substituent Variations

Substituents beyond pyrrolidine modulate physicochemical properties:

Compound Name Substituent Molecular Weight Yield Key Features Application Reference
1-(Triisopropylsilyl)pyrrolopyridine-boronate Triisopropylsilyl 418.43 N/A Enhanced hydrophobicity Protective group chemistry
tert-Butyl-4-boron-pyrrolidine tert-Butyl carbamate 287.20 36% Stability in acidic conditions Cyclic amine synthesis
3-Tosyl-pyrrolopyridine-boronate Tosyl group N/A 86% Directed functionalization Drug intermediates
  • Functional Group Impact: Bulky groups like triisopropylsilyl improve solubility in nonpolar solvents but may reduce reaction rates due to steric effects . The tosyl group in 3-tosyl-pyrrolopyridine-boronate facilitates regioselective modifications, critical in drug design .

Biological Activity

The compound 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure incorporates a pyrrolidine moiety and a boron-containing dioxaborolane group, which may contribute to its pharmacological properties.

  • Molecular Formula : C16H22BNO3
  • Molecular Weight : 287.16 g/mol
  • CAS Number : 1003309-09-8

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that derivatives of pyridine often exhibit inhibitory effects on protein kinases and other enzymes involved in signaling pathways related to cancer and other diseases.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds, focusing on:

  • Inhibition of Kinases : Compounds with similar structures have shown promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, the inhibition of mutant forms of the KIT and PDGFRA kinases has been documented .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that structurally related compounds exhibited selective inhibition against specific kinases involved in tumor growth. The half-maximal inhibitory concentration (IC50) values were reported in the subnanomolar range for key targets, indicating high potency .

CompoundTarget KinaseIC50 (nM)
Compound AKIT D816V<1
Compound BPDGFRA D842V<1

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of boron-containing pyridine derivatives showed that certain compounds inhibited bacterial growth effectively. The study highlighted the structure-activity relationship (SAR) where modifications to the dioxaborolane moiety enhanced activity against Gram-positive bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureus20
Compound DEscherichia coli15

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation. For example, a pyridine precursor substituted with a leaving group (e.g., bromide or chloride) at position 4 can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80–100°C. The pyrrolidine substituent at position 2 is introduced via nucleophilic substitution or coupling reactions. Similar protocols are described for related pyridine boronate esters .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂ or Ar) in a sealed, moisture-free environment at 2–8°C. Avoid exposure to heat (≥50°C) or ignition sources due to flammability risks. Use desiccants and moisture-sensitive handling techniques to prevent hydrolysis of the boronate ester .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyridine aromatic protons). ¹¹B NMR can verify boronate ester integrity (δ ~30 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95% by area normalization).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₄BN₂O₂: 295.19).
    Refer to protocols in .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this boronate ester?

  • Methodological Answer :

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in THF or dioxane.
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate the boronate.
  • Temperature : 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS.
  • Substrate Compatibility : Test aryl/heteroaryl halides with varying electronic profiles. For example, electron-deficient partners may require longer reaction times. See analogous protocols in .

Q. What are common side reactions or byproducts observed during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Deborylation : Hydrolysis of the boronate ester in aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres.
  • Pyrrolidine Ring Oxidation : Avoid strong oxidizing agents; use mild conditions for substitutions.
  • Pd Residues : Purify via silica gel chromatography or recrystallization. Monitor metal content via ICP-MS. Refer to troubleshooting in .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the boronate ester, accelerating transmetallation in Suzuki reactions. Substituents like pyrrolidine (electron-donating) may slightly reduce reactivity compared to electron-deficient pyridines. Computational studies (DFT) or Hammett plots can quantify these effects. Compare with related pyridine boronate esters in .

Q. What strategies improve the solubility of this compound in organic solvents?

  • Methodological Answer :

  • Co-Solvents : Use DMF or DMSO for polar systems; THF or CH₂Cl₂ for non-polar.
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) on the pyrrolidine nitrogen.
  • Temperature Control : Warm to 40–50°C to enhance solubility in toluene or dioxane. See solubility data for analogous compounds in .

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